N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide
Description
N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-12-8-5-10(15-20(4,16)17)9-13(12)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3 |
InChI Key |
JYGVTZKUSGEFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-tert-butoxy-3-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide
- N-(3-tert-butoxy-3-oxopropyl)glycine derived N-carboxyanhydride
Uniqueness
N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the position of the tert-butoxy and cyclopropoxy groups on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
